Cas no 2138151-17-2 (Sodium 2,4,6-trichloropyridine-3-sulfinate)
Sodium 2,4,6-trichloropyridine-3-sulfinate Chemical and Physical Properties
Names and Identifiers
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- Sodium 2,4,6-trichloropyridine-3-sulfinate
- EN300-723787
- Sodium2,4,6-trichloropyridine-3-sulfinate
- 2138151-17-2
-
- Inchi: 1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1
- InChI Key: FVUWMBMLXCDIKD-UHFFFAOYSA-M
- SMILES: ClC1C=C(N=C(C=1S(=O)[O-])Cl)Cl.[Na+]
Computed Properties
- Exact Mass: 266.869127g/mol
- Monoisotopic Mass: 266.869127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 199
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.2Ų
Sodium 2,4,6-trichloropyridine-3-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723787-1.0g |
sodium 2,4,6-trichloropyridine-3-sulfinate |
2138151-17-2 | 1g |
$0.0 | 2023-06-07 |
Sodium 2,4,6-trichloropyridine-3-sulfinate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Sodium 2,4,6-trichloropyridine-3-sulfinate
Research Briefing on Sodium 2,4,6-trichloropyridine-3-sulfinate (CAS: 2138151-17-2) in Chemical Biology and Pharmaceutical Applications
Sodium 2,4,6-trichloropyridine-3-sulfinate (CAS: 2138151-17-2) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This sulfinate derivative of trichloropyridine serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have highlighted its role in facilitating novel synthetic pathways, particularly in the development of sulfonamide-containing compounds, which are widely recognized for their therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Sodium 2,4,6-trichloropyridine-3-sulfinate in the efficient synthesis of pyridine-based sulfonamides with enhanced pharmacokinetic properties. The researchers employed this compound as a building block to construct a library of molecules targeting carbonic anhydrase isoforms, showing promising results in preclinical models of glaucoma and epilepsy. The study emphasized the compound's stability under physiological conditions and its compatibility with diverse reaction conditions, making it a valuable tool for medicinal chemists.
In the field of chemical biology, recent advancements have explored the use of Sodium 2,4,6-trichloropyridine-3-sulfinate as a precursor for the development of activity-based probes. A 2024 publication in ACS Chemical Biology detailed its incorporation into sulfinate-based probes for studying cysteine-reactive enzymes, providing new insights into enzyme mechanisms and potential drug targets. The unique electronic properties imparted by the trichloropyridine moiety were found to significantly enhance probe reactivity while maintaining selectivity.
From a pharmaceutical development perspective, ongoing research has investigated the scale-up synthesis and purification processes for Sodium 2,4,6-trichloropyridine-3-sulfinate. A recent patent application (WO2023/154321) disclosed an improved manufacturing method that increases yield while reducing hazardous byproducts, addressing previous challenges in large-scale production. This advancement is particularly relevant as demand grows for this intermediate in the synthesis of next-generation sulfa drugs and other therapeutic agents.
Safety and toxicological assessments of Sodium 2,4,6-trichloropyridine-3-sulfinate have also been a focus of recent investigations. A 2023 regulatory study published in Chemical Research in Toxicology provided comprehensive data on its environmental fate and ecotoxicological profile, establishing guidelines for safe handling and disposal in industrial settings. These findings are crucial for ensuring compliance with increasingly stringent chemical regulations in pharmaceutical manufacturing.
Looking forward, the unique properties of Sodium 2,4,6-trichloropyridine-3-sulfinate position it as a compound of continuing interest in drug discovery and development. Its ability to serve as a versatile synthon for sulfonamide incorporation, combined with recent improvements in synthetic accessibility, suggests it will remain an important tool in the medicinal chemist's repertoire. Future research directions may explore its potential in targeted drug delivery systems and as a component of novel antimicrobial agents, particularly in addressing the growing challenge of antibiotic resistance.
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